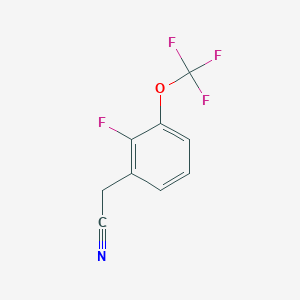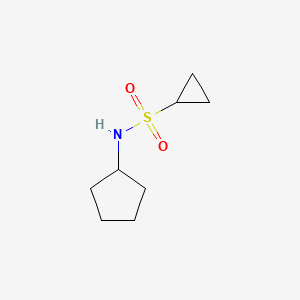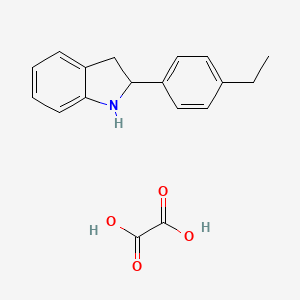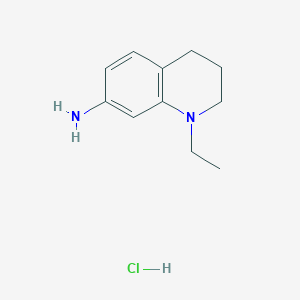
2-氟-3-(三氟甲氧基)苯乙腈
描述
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile can be represented by the linear formula FC6H3(CF3)CH2CN . The InChI code for this compound is 1S/C9H5F4NO/c10-8-6(4-5-14)2-1-3-7(8)15-9(11,12)13/h1-3H,4H2 .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.45 (lit.) and a density of 1.34 g/mL at 25 °C (lit.) . It is a liquid at ambient temperature .科学研究应用
反应性和表征
- 意外的反应性:2-氟-4-(三氟甲基)-苯乙腈表现出不寻常的反应性,损失三个氟原子并形成三聚体化合物。这使用核磁共振和 MS/MS 研究进行了表征,表明了一种前所未有的机制 (Stazi 等人,2010)。
合成应用
- 新型合成方法:一种合成 α-氟苯乙腈的方法,包括用二乙氨基硫三氟化物 (DAST) 处理苯甲醛氰醇三甲基甲硅烷基醚,适用于合成 2-氟-2-苯乙胺 (Letourneau 和 Mccarthy,1985)。
有机化学中的应用
- 药物中的三氟甲氧基化:由于其吸电子性质和高亲脂性,在新药中引入三氟甲氧基引起了人们的兴趣。一项研究描述了使用三氟甲基芳基磺酸盐 (TFMS) 的首个不对称银催化烯烃溴三氟甲氧基化 (Guo 等人,2017)。
- 用于氟甲基化的光氧化还原系统:三氟甲基化的方案开发在合成有机化学中变得至关重要,特别是对于药物和农用化学品。光氧化还原催化是自由基反应和氟甲基化的有前途的方法 (Koike 和 Akita,2016)。
表征和机理研究
- 三氟乙氧基化化合物的表征:直接三氟乙氧基化导致吡啶衍生物中氯和氟基团的取代,通过各种光谱方法表征。提出了该过程的反应机理 (Qian 等人,1994)。
氟代烷基氨基试剂
- 氟(三氟甲氧基)甲基的引入:氟代烷基氨基试剂已被开发用于将氟(三氟甲氧基)甲基引入芳烃和杂环,这是医药和农业化学中的关键 (Schmitt 等人,2017)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .
生化分析
Biochemical Properties
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and influence membrane-associated proteins .
Cellular Effects
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade into different metabolites, which can have distinct biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage .
Metabolic Pathways
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of different metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Its lipophilicity allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets .
Subcellular Localization
2-Fluoro-3-(trifluoromethoxy)phenylacetonitrile exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence their function .
属性
IUPAC Name |
2-[2-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-6(4-5-14)2-1-3-7(8)15-9(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIPBYGYZWBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440189.png)

![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)
![3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one](/img/structure/B1440194.png)


![4-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1440200.png)





![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)